Zero Hydrogen-Bond Donors and 71% Lower TPSA Than the Primary Amide Drive Superior Membrane Diffusion Potential
N,N-Dimethylthiophene-2-carboxamide possesses 0 hydrogen-bond donors (HBD) and a topological polar surface area (TPSA) of 20.31 Ų. In contrast, the unsubstituted thiophene-2-carboxamide has 1 HBD and a TPSA of 71.33 Ų, while N-methylthiophene-2-carboxamide has 1 HBD and a TPSA of 29 Ų [1][2]. The TPSA reduction of 71.5% relative to the primary amide and 30% relative to the N-methyl analogue is consistent with established central nervous system multiparameter optimization (CNS MPO) guidelines, where TPSA < 60 Ų and HBD = 0 are strongly associated with passive blood-brain barrier permeability [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | TPSA = 20.31 Ų; HBD = 0 |
| Comparator Or Baseline | Thiophene-2-carboxamide: TPSA = 71.33 Ų, HBD = 1; N-Methylthiophene-2-carboxamide: TPSA = 29 Ų, HBD = 1 |
| Quantified Difference | TPSA 71.5% lower vs primary amide; TPSA 30% lower vs N-methyl; HBD eliminated in target compound |
| Conditions | Computed TPSA (ChemScene, ChemSpace) and HBD count based on 2D molecular structure |
Why This Matters
For CNS and intracellular target programs, procurement of the N,N-dimethyl congener directly reduces lead-optimization risk because it starts with a fragment having zero HBD and low TPSA—key physicochemical prerequisites for passive membrane permeation that the primary and N-methyl amides do not satisfy.
- [1] CIRS Group CAS Database. Thiophene-2-carboxamide (CAS 5813-89-8). PSA: 71.33000, H-bond donors: 1, H-bond acceptors: 2. Available at: https://hgt.cirs-group.com/tools/cas/detail/0cvkr0ckrq?cas=5813-89-8 View Source
- [2] ChemSpace. N-Methylthiophene-2-carboxamide (CSSB00000159898). Polar surface area 29 Ų, H-bond donors 1, H-bond acceptors 1. Available at: https://chem-space.com/CSSB00000159898-FEAAEF View Source
- [3] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435-449. View Source
